molecular formula C18H15NO2 B5783974 3-hydroxy-N-(3-methylphenyl)-2-naphthamide CAS No. 53151-08-9

3-hydroxy-N-(3-methylphenyl)-2-naphthamide

Cat. No. B5783974
CAS RN: 53151-08-9
M. Wt: 277.3 g/mol
InChI Key: OREAWEBREZGCOJ-UHFFFAOYSA-N
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Description

3-hydroxy-N-(3-methylphenyl)-2-naphthamide, also known as HN-1, is a synthetic compound that belongs to the class of naphthamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(3-methylphenyl)-2-naphthamide is not fully understood. However, it has been suggested that it may exert its pharmacological effects by inhibiting the activity of COX-2 and LOX, which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively. These molecules play a crucial role in the inflammatory response, and their inhibition may lead to the reduction of inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
3-hydroxy-N-(3-methylphenyl)-2-naphthamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. Moreover, it has been shown to inhibit the growth of cancer cells and induce apoptosis, which is a form of programmed cell death. Additionally, it has been reported to possess antioxidant activity, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

3-hydroxy-N-(3-methylphenyl)-2-naphthamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits good solubility in a range of solvents. Moreover, it has been shown to possess good stability under various conditions, which makes it suitable for long-term storage. However, there are also some limitations associated with its use. For example, its mechanism of action is not fully understood, which may limit its potential applications. Additionally, its effects may vary depending on the experimental conditions, which may complicate the interpretation of the results.

Future Directions

There are several future directions for the research on 3-hydroxy-N-(3-methylphenyl)-2-naphthamide. One potential area of investigation is the development of more potent and selective analogs of 3-hydroxy-N-(3-methylphenyl)-2-naphthamide, which may exhibit improved pharmacological properties. Moreover, the elucidation of its mechanism of action may provide insights into the development of novel drugs for the treatment of inflammation, pain, and cancer. Additionally, further studies are needed to evaluate its safety and efficacy in vivo, which may pave the way for its clinical development.

Synthesis Methods

3-hydroxy-N-(3-methylphenyl)-2-naphthamide can be synthesized using a multi-step process that involves the condensation of 3-methylbenzoyl chloride with 2-naphthol, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the hydrolysis of the resulting naphthamide with hydrochloric acid.

Scientific Research Applications

3-hydroxy-N-(3-methylphenyl)-2-naphthamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. Moreover, it has been reported to possess inhibitory effects on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.

properties

IUPAC Name

3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-12-5-4-8-15(9-12)19-18(21)16-10-13-6-2-3-7-14(13)11-17(16)20/h2-11,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREAWEBREZGCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355068
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenecarboxamide, 3-hydroxy-N-(3-methylphenyl)-

CAS RN

53151-08-9
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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